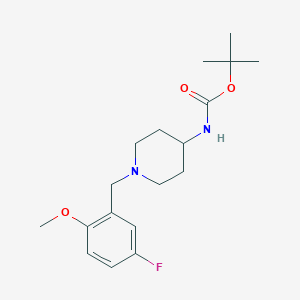

tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate

Description

tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate is a synthetic carbamate derivative featuring a piperidine core substituted with a 5-fluoro-2-methoxybenzyl group and a tert-butyl carbamate moiety. This compound is structurally characterized by its aromatic benzyl substituent with electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties. It is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of neuroactive or anti-prion compounds, as suggested by its structural analogs in related research .

The synthesis of this compound follows a nucleophilic substitution pathway, where tert-butyl piperidin-4-ylcarbamate reacts with a halogenated benzyl derivative (e.g., 5-fluoro-2-methoxybenzyl chloride/bromide) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) in solvents like tetrahydrofuran (THF) or dichloromethane (DCM). Deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) yields the free amine intermediate, which can be further functionalized .

Properties

IUPAC Name |

tert-butyl N-[1-[(5-fluoro-2-methoxyphenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O3/c1-18(2,3)24-17(22)20-15-7-9-21(10-8-15)12-13-11-14(19)5-6-16(13)23-4/h5-6,11,15H,7-10,12H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAADXCOOUKLUQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=CC(=C2)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501117077 | |

| Record name | Carbamic acid, N-[1-[(5-fluoro-2-methoxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501117077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286274-91-6 | |

| Record name | Carbamic acid, N-[1-[(5-fluoro-2-methoxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-[(5-fluoro-2-methoxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501117077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Introduction of the benzyl moiety: The benzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.

Carbamate formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl moiety or the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Studies

Research indicates that this compound may exhibit significant pharmacological activity, particularly in the modulation of neurotransmitter systems. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders.

Cancer Therapeutics

Recent studies have explored the use of similar piperidine derivatives as modulators of hematopoietic progenitor kinase 1 (HPK1), which is implicated in cancer progression. Compounds like tert-butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate may serve as lead compounds for developing new cancer therapies by targeting HPK1 pathways .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of piperidine derivatives. Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound could be further investigated for its antibacterial potential .

Neuropharmacology

The compound's ability to interact with neurotransmitter receptors positions it as a candidate for neuropharmacological research. Investigating its effects on serotonin and dopamine receptors could yield insights into its potential as an antidepressant or anxiolytic agent.

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

| Study | Compound | Findings |

|---|---|---|

| Study A | Piperidine Derivative X | Demonstrated significant anti-cancer activity through HPK1 inhibition. |

| Study B | Fluorinated Piperidine Y | Exhibited enhanced binding affinity to serotonin receptors, indicating potential antidepressant effects. |

| Study C | Methoxy Piperidine Z | Showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |

Mechanism of Action

The mechanism of action of tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The 5-fluoro substituent in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like the 4-methylbenzyl derivative .

- Steric and Solubility Profiles : The 2-methoxy group enhances lipophilicity relative to pyrimidine-based carbamates (e.g., ), which exhibit higher polarity due to heteroaromatic cores.

Biological Activity

tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate (CAS No. 1286274-91-6) is a synthetic compound with potential applications in medicinal chemistry. Its structure features a piperidine ring, which is often associated with various biological activities, including neuroactivity and anti-inflammatory properties. This article provides an overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

The molecular formula of this compound is , with a molecular weight of 338.42 g/mol. The compound is characterized as a white solid at room temperature and is primarily used for research purposes rather than as a pharmaceutical agent .

The biological activity of this compound may be attributed to its interaction with specific molecular targets within biological systems. The piperidine moiety allows for binding to various receptors or enzymes, potentially modulating their activity. This mechanism is crucial for understanding its effects on cellular pathways, particularly in inflammation and neuroprotection.

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory potential of compounds similar to this compound. For instance, compounds designed to inhibit the NLRP3 inflammasome have shown promise in reducing inflammatory responses in THP-1 macrophages. These studies indicate that modifications to the piperidine structure can enhance anti-inflammatory properties .

Neuroprotective Effects

Research has suggested that derivatives of piperidine can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases. The specific interactions of this compound with neurotransmitter systems remain to be fully elucidated but are a focus for future studies.

Data Table: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NLRP3 inflammasome | |

| Neuroprotection | Potential protective effects on neurons | |

| Cytotoxicity | Evaluated using MTT assay |

Case Studies

- Inflammation Modulation : A study conducted on THP-1 cells demonstrated that compounds structurally related to this compound were able to significantly reduce IL-1β release, indicating their potential use in treating inflammatory diseases .

- Neuroprotective Screening : Preliminary screenings have indicated that certain derivatives may protect neuronal cells from oxidative stress-induced apoptosis, suggesting a pathway for developing neuroprotective agents .

Q & A

Basic Research Questions

Q. What are the foundational steps for synthesizing tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate?

- Methodological Answer : The synthesis typically involves three stages:

- Condensation : Reacting 5-fluoro-2-methoxybenzyl chloride with 4-N-BOC-aminopiperidine under basic conditions (e.g., triethylamine in dichloromethane) to form the benzylated intermediate .

- Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) may reduce nitro or other reactive groups if present in intermediates .

- Protection/Deprotection : The tert-butyl carbamate (BOC) group is introduced or removed using HCl/MeOH or trifluoroacetic acid (TFA) to stabilize reactive amines during synthesis .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95% recommended) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm benzyl proton shifts (~6.5–7.2 ppm for aromatic F-substituted groups) and BOC tert-butyl signals (1.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) matching the theoretical mass .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Respirators (N95) and nitrile gloves for powder handling; fume hoods for solvent-based reactions .

- Toxicology : Acute toxicity data (oral LD₅₀ > 300 mg/kg in rodents) suggest moderate hazard. Avoid skin contact due to potential irritation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can catalytic efficiency be optimized in coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Selection : Palladium catalysts (e.g., Pd₂(dba)₃) with BINAP ligands enhance Buchwald-Hartwig amination or Suzuki-Miyaura couplings. Optimize ligand-to-metal ratios (e.g., 1:1.2) .

- Solvent/Temperature : Use toluene or dioxane at 80–100°C for 12–24 hours to balance reactivity and side-product formation .

- Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or in-situ IR for amine intermediate detection .

Q. What strategies resolve discrepancies in toxicological data across regulatory frameworks?

- Methodological Answer :

- Data Harmonization : Cross-reference IARC (Group 3: Not classifiable) and ACGIH (TLV: 10 mg/m³) guidelines. Apply the most stringent limits (e.g., OSHA PEL: 5 mg/m³) .

- In Silico Modeling : Use tools like OECD QSAR Toolbox to predict mutagenicity if experimental data conflict .

Q. How can computational modeling predict the compound’s solubility and bioavailability?

- Methodological Answer :

- Log S Calculation : Employ Abraham solvation parameters or software like ACD/Labs to estimate aqueous solubility (predicted Log S = -3.2 ± 0.5) .

- Bioavailability : Rule-of-Five analysis: Molecular weight (<500 Da), Log P (<5), and hydrogen bond donors/acceptors (<10) indicate moderate oral bioavailability .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected peaks, and how can they be addressed?

- Methodological Answer :

- Artifact Identification : Residual solvents (e.g., DMSO at 2.5 ppm) or diastereomers from chiral centers may appear. Use deuterated solvents and chiral columns for separation .

- Dynamic Effects : Piperidine ring puckering can cause splitting; variable-temperature NMR (VT-NMR) clarifies conformational exchange .

Pharmacological Application Questions

Q. What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?

- Methodological Answer :

- Kinase Profiling : Use ADP-Glo™ assay for IC₅₀ determination against a panel of 50+ kinases (e.g., EGFR, JAK2).

- Dose-Response : Test concentrations from 1 nM–10 µM; validate with Western blotting for downstream phosphorylation targets .

Tables

| Physicochemical Properties | Value | Source |

|---|---|---|

| Molecular Weight | 338.41 g/mol | |

| Predicted Log P | 3.8 | |

| Aqueous Solubility (Log S) | -3.2 | |

| Melting Point | 71–72°C (analog data) |

| Catalytic Reaction Optimization | Parameters |

|---|---|

| Catalyst System | Pd₂(dba)₃/BINAP |

| Temperature | 100°C |

| Reaction Time | 12–24 hours |

| Yield | 60–75% (post-purification) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.